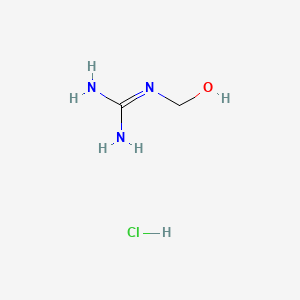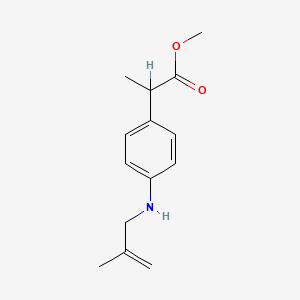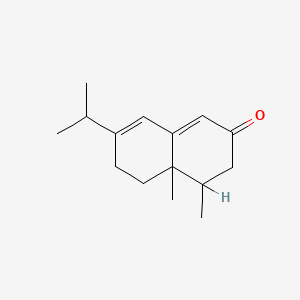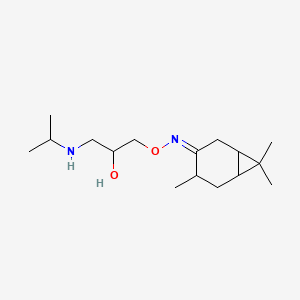
Guanidine, (hydroxymethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, (hydroxymethyl)-, monohydrochloride is a derivative of guanidine, a compound known for its strong basicity and presence in various biological systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
化学反応の分析
Types of Reactions
Guanidine, (hydroxymethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine structure.
Substitution: Guanidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving guanidine derivatives include chlorotrimethylsilane, which generates reactive intermediates capable of guanylating amines . Metal-catalyzed reactions, such as those involving copper or other transition metals, are also prevalent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, guanylating reactions typically yield substituted guanidines .
科学的研究の応用
Guanidine, (hydroxymethyl)-, monohydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of guanidine, (hydroxymethyl)-, monohydrochloride involves its strong basicity and ability to form hydrogen bonds. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including enzymes and receptors, influencing biological pathways .
類似化合物との比較
Guanidine, (hydroxymethyl)-, monohydrochloride can be compared with other guanidine derivatives, such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’-disubstituted guanidines: Synthesized from amines through cyanamides.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure and the resulting chemical behavior.
特性
CAS番号 |
52337-70-9 |
|---|---|
分子式 |
C2H8ClN3O |
分子量 |
125.56 g/mol |
IUPAC名 |
2-(hydroxymethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C2H7N3O.ClH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H |
InChIキー |
DVTVTPLBQIFIDM-UHFFFAOYSA-N |
正規SMILES |
C(N=C(N)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)



![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)



![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
